2,2,2-Trifluoroethan(ol-d)

Catalog No.
S763531
CAS No.
77568-66-2
M.F
C2H3F3O
M. Wt
101.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethan(ol-d)

CAS Number

77568-66-2

Product Name

2,2,2-Trifluoroethan(ol-d)

IUPAC Name

2-deuteriooxy-1,1,1-trifluoroethane

Molecular Formula

C2H3F3O

Molecular Weight

101.05 g/mol

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i6D

InChI Key

RHQDFWAXVIIEBN-RAMDWTOOSA-N

SMILES

C(C(F)(F)F)O

Canonical SMILES

C(C(F)(F)F)O

Isomeric SMILES

[2H]OCC(F)(F)F

Application in NMR Spectroscopy

The key advantage of 2,2,2-Trifluoroethan(ol-d) in NMR lies in its deuterium atom (D), a stable isotope of hydrogen. By replacing a hydrogen atom on the hydroxyl group (–OH) with deuterium, scientists can eliminate the signal from the hydroxyl proton in the NMR spectrum. This is particularly beneficial because the hydroxyl proton often overlaps with other signals in the spectrum, making it difficult to analyze specific regions of interest [].

Due to its high deuterium enrichment (typically >99%), 2,2,2-Trifluoroethan(ol-d) effectively "locks" the signal from the hydroxyl proton, allowing researchers to observe other protons in the molecule with greater clarity and precision. This improved spectral resolution facilitates the identification and characterization of various functional groups and their interactions within the molecule [].

Here are some specific examples of how 2,2,2-Trifluoroethan(ol-d) is used in NMR spectroscopy:

  • Studying protein structure and dynamics: Researchers can use 2,2,2-Trifluoroethan(ol-d) as a solvent or co-solvent to study protein structure and dynamics by NMR. The elimination of the hydroxyl proton signal allows for a clearer observation of the protein's backbone amide protons, which are crucial for determining protein folding and interactions [].
  • Investigating biomolecular interactions: In studies of interactions between biomolecules like proteins and DNA, 2,2,2-Trifluoroethan(ol-d) can be used to selectively suppress the water signal, which often dominates the NMR spectrum. This allows researchers to focus on the signals from the interacting biomolecules, providing valuable insights into binding mechanisms [].
  • Metabolite analysis: Deuterated solvents like 2,2,2-Trifluoroethan(ol-d) play a crucial role in metabolomics, the study of small molecules within cells or organisms. By eliminating the interference from the solvent's proton signal, researchers can more accurately identify and quantify metabolites present in complex biological samples [].

2,2,2-Trifluoroethan(ol-d) (TFE-d), also known as deuterated trifluoroethanol, is an isotopically modified version of 2,2,2-trifluoroethanol (TFE) []. In TFE-d, one or both of the hydrogen atoms in the hydroxyl group (OH) are replaced by deuterium (D), a stable isotope of hydrogen with a neutron in its nucleus []. TFE-d is a valuable tool in scientific research, particularly in fields like nuclear magnetic resonance (NMR) spectroscopy [, ].


Molecular Structure Analysis

TFE-d shares the same core structure as TFE: a three-carbon chain with three fluorine atoms bonded to the first carbon, two hydrogen atoms (or deuterium in TFE-d) bonded to the second carbon, and a hydroxyl group (OH) on the third carbon []. The key feature of TFE-d is the presence of deuterium instead of hydrogen in the OH group. This substitution alters the NMR properties of the molecule, making it useful for spectroscopic analysis [, ].


Chemical Reactions Analysis

TFE-d undergoes similar reactions as TFE due to their identical core structure. Here's an example:

  • Synthesis: Both TFE and TFE-d can be synthesized from chlorotrifluoroethane (CF3CH2Cl) via hydrolysis [].

CF3CH2Cl + H2O -> CF3CH2OH (TFE) + HCl

For TFE-d synthesis, isotopically labeled water (HDO) would be used to incorporate deuterium into the OH group.

CF3CH2Cl + HDO -> CF3CH2OD (TFE-d) + HCl


Physical And Chemical Properties Analysis

The physical and chemical properties of TFE-d are very similar to those of TFE. However, the presence of deuterium can cause slight variations in some properties [].

  • Melting point: No data readily available for TFE-d, but TFE melts at -82.6 °C [].
  • Boiling point: No data readily available for TFE-d, but TFE boils at 71-72 °C [].
  • Solubility: TFE-d is likely miscible with water and organic solvents similar to TFE [].
  • Stability: TFE-d is expected to be stable under similar conditions as TFE, which is relatively stable at room temperature [].

TFE-d does not have a known biological mechanism of action. Its primary function is as a solvent or isotopic modifier in scientific research, particularly NMR spectroscopy [, ].

In NMR, TFE-d's deuterium substitution creates a lock on the signal from the OH proton, eliminating interference from solvent peaks in the spectrum. This allows for better observation of other protons in the molecule of interest [, ].

TFE-d shares the hazards associated with TFE, including:

  • Flammability: TFE is flammable and can ignite easily. Similar flammability is expected for TFE-d [].
  • Toxicity: TFE is moderately toxic and can cause irritation upon inhalation, ingestion, or skin contact []. TFE-d likely possesses similar toxicity.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Wikipedia

2,2,2-Trifluoroethan(ol-d)

Dates

Modify: 2023-08-15

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